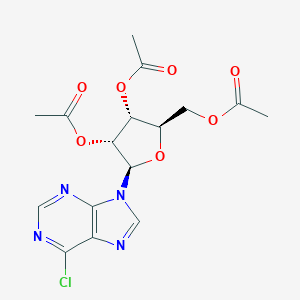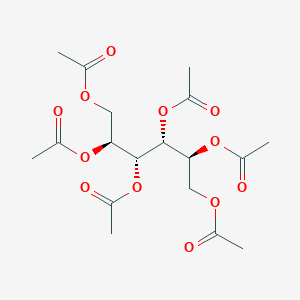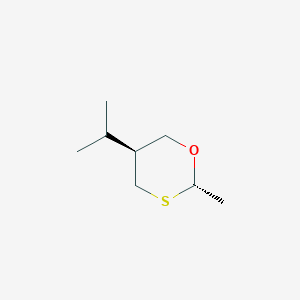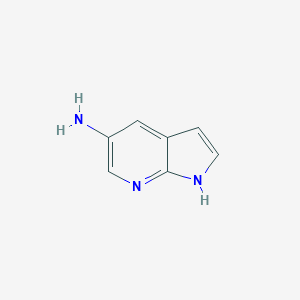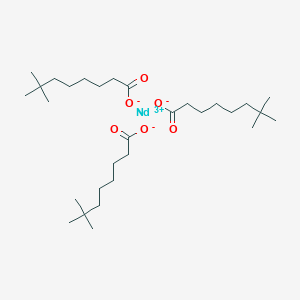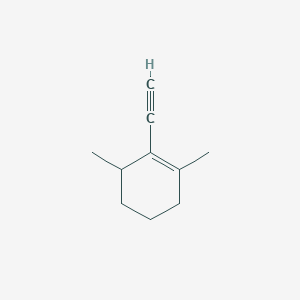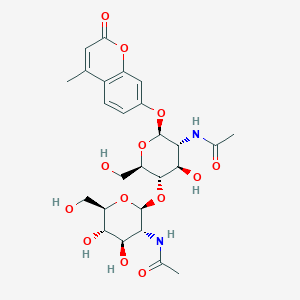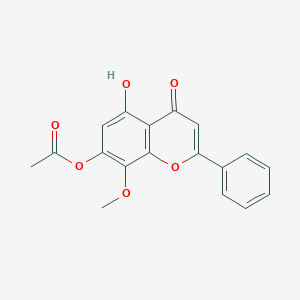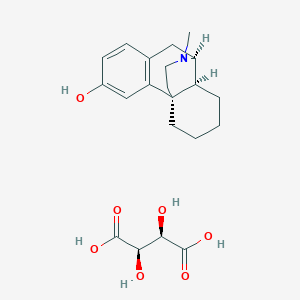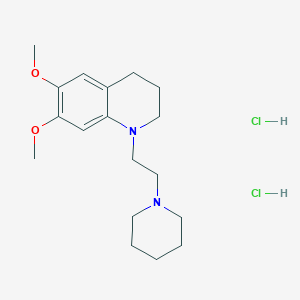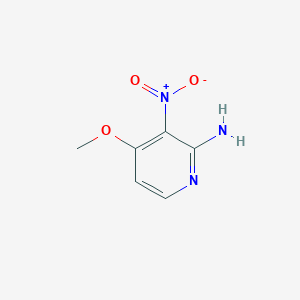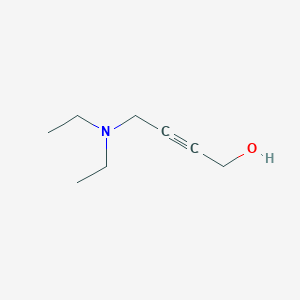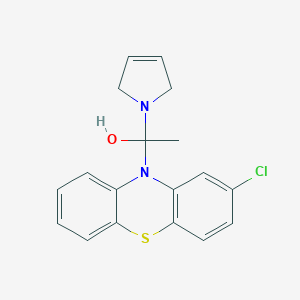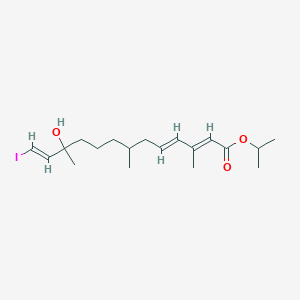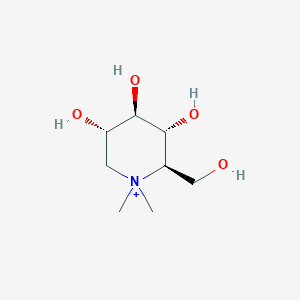
N,N-Dimethyldeoxynojirimycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyldeoxynojirimycin (DMNJ) is a natural iminosugar that has been found to have various biological activities. It is a potent inhibitor of glycosidase enzymes and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
N,N-Dimethyldeoxynojirimycin inhibits the activity of glycosidase enzymes by binding to the active site of the enzyme and preventing the hydrolysis of complex carbohydrates. This inhibition leads to a decrease in the absorption of glucose and other nutrients, which can be beneficial in the treatment of diabetes. In cancer cells, N,N-Dimethyldeoxynojirimycin induces apoptosis by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins. N,N-Dimethyldeoxynojirimycin has also been found to inhibit viral entry into host cells by blocking the interaction between the virus and host cell receptors.
Effets Biochimiques Et Physiologiques
N,N-Dimethyldeoxynojirimycin has been found to have various biochemical and physiological effects. In animal studies, N,N-Dimethyldeoxynojirimycin has been shown to decrease blood glucose levels and improve insulin sensitivity. N,N-Dimethyldeoxynojirimycin has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, N,N-Dimethyldeoxynojirimycin has been shown to inhibit viral replication and entry into host cells.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethyldeoxynojirimycin has several advantages for lab experiments, including its potency as a glycosidase inhibitor and its potential therapeutic applications in various diseases. However, N,N-Dimethyldeoxynojirimycin has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N,N-Dimethyldeoxynojirimycin. One area of research is the development of N,N-Dimethyldeoxynojirimycin analogs with improved solubility and potency. Another area of research is the investigation of N,N-Dimethyldeoxynojirimycin as a potential therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of N,N-Dimethyldeoxynojirimycin and its potential side effects in humans.
Conclusion
In conclusion, N,N-Dimethyldeoxynojirimycin is a natural iminosugar that has been studied extensively for its potential therapeutic applications in various diseases. It inhibits the activity of glycosidase enzymes, has anti-cancer and antiviral activity, and has been shown to decrease blood glucose levels. N,N-Dimethyldeoxynojirimycin has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of N,N-Dimethyldeoxynojirimycin analogs with improved solubility and potency, as well as the investigation of N,N-Dimethyldeoxynojirimycin as a potential therapeutic agent for other diseases.
Méthodes De Synthèse
N,N-Dimethyldeoxynojirimycin can be synthesized from deoxynojirimycin (DNJ), a natural iminosugar found in mulberry leaves and other plants. The synthesis involves the reaction of DNJ with dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain N,N-Dimethyldeoxynojirimycin in high purity.
Applications De Recherche Scientifique
N,N-Dimethyldeoxynojirimycin has been studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and viral infections. It has been found to inhibit the activity of glycosidase enzymes, which are involved in the breakdown of complex carbohydrates. This inhibition leads to a decrease in the absorption of glucose and other nutrients, which can be beneficial in the treatment of diabetes. N,N-Dimethyldeoxynojirimycin has also been found to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N,N-Dimethyldeoxynojirimycin has been studied for its potential antiviral activity against HIV, influenza, and other viruses.
Propriétés
Numéro CAS |
104195-23-5 |
|---|---|
Nom du produit |
N,N-Dimethyldeoxynojirimycin |
Formule moléculaire |
C8H18NO4+ |
Poids moléculaire |
192.23 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1,1-dimethylpiperidin-1-ium-3,4,5-triol |
InChI |
InChI=1S/C8H18NO4/c1-9(2)3-6(11)8(13)7(12)5(9)4-10/h5-8,10-13H,3-4H2,1-2H3/q+1/t5-,6+,7-,8-/m1/s1 |
Clé InChI |
RPDFLURSXKOUMG-ULAWRXDQSA-N |
SMILES isomérique |
C[N+]1(C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)C |
SMILES |
C[N+]1(CC(C(C(C1CO)O)O)O)C |
SMILES canonique |
C[N+]1(CC(C(C(C1CO)O)O)O)C |
Autres numéros CAS |
104195-23-5 |
Synonymes |
N,N-dimethyldeoxy-nojirimycin N,N-dimethyldeoxynojirimycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



